molecular formula C8H8BrFO2S B12094851 2-Bromo-1-fluoro-4-(methanesulfonylmethyl)benzene

2-Bromo-1-fluoro-4-(methanesulfonylmethyl)benzene

Cat. No.: B12094851
M. Wt: 267.12 g/mol
InChI Key: JBSGYMDWGLTXGT-UHFFFAOYSA-N
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Description

2-Bromo-1-fluoro-4-(methanesulfonylmethyl)benzene is an organic compound with the molecular formula C8H8BrFO2S and a molecular weight of 267.12 g/mol It is a derivative of benzene, substituted with bromine, fluorine, and a methanesulfonylmethyl group

Preparation Methods

The synthesis of 2-Bromo-1-fluoro-4-(methanesulfonylmethyl)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with a benzene derivative that has the desired substituents.

    Bromination and Fluorination:

    Methanesulfonylation: The methanesulfonylmethyl group is introduced through a reaction with methanesulfonyl chloride (CH3SO2Cl) in the presence of a base such as triethylamine (Et3N).

Industrial production methods may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

2-Bromo-1-fluoro-4-(methanesulfonylmethyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).

    Oxidation and Reduction: The methanesulfonylmethyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives. Reagents such as hydrogen peroxide (H2O2) for oxidation and lithium aluminum hydride (LiAlH4) for reduction are commonly used.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic structures. Palladium-based catalysts are often employed in these reactions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-Bromo-1-fluoro-4-(methanesulfonylmethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-1-fluoro-4-(methanesulfonylmethyl)benzene depends on its specific applicationThe methanesulfonylmethyl group, in particular, can act as an electrophile, facilitating reactions with nucleophilic sites on target molecules .

Properties

Molecular Formula

C8H8BrFO2S

Molecular Weight

267.12 g/mol

IUPAC Name

2-bromo-1-fluoro-4-(methylsulfonylmethyl)benzene

InChI

InChI=1S/C8H8BrFO2S/c1-13(11,12)5-6-2-3-8(10)7(9)4-6/h2-4H,5H2,1H3

InChI Key

JBSGYMDWGLTXGT-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CC1=CC(=C(C=C1)F)Br

Origin of Product

United States

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